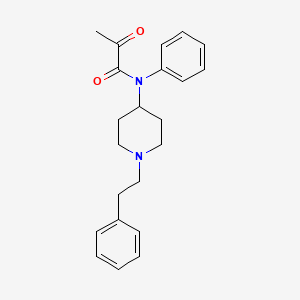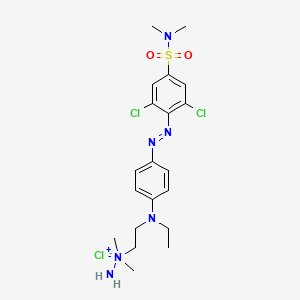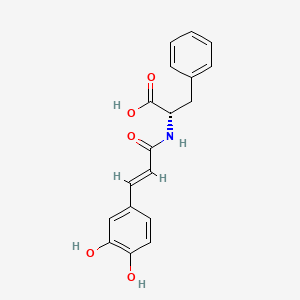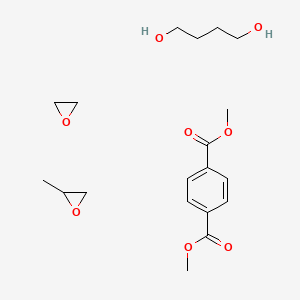
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane is a complex organic compound with the molecular formula C19H30O8 and a molecular weight of 386.437 g/mol . This compound is a polymer formed from the reaction of butane-1,4-diol, dimethyl benzene-1,4-dicarboxylate, 2-methyloxirane, and oxirane. It is commonly used in the production of polyesters, plastics, and resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane involves several steps:
Polymerization: The polymerization process involves the reaction of butane-1,4-diol with dimethyl benzene-1,4-dicarboxylate in the presence of catalysts to form a pre-polymer.
Addition of Oxiranes: The pre-polymer is then reacted with 2-methyloxirane and oxirane under controlled conditions to form the final polymer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction and high yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that have different functional groups attached .
Aplicaciones Científicas De Investigación
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of polyesters and other polymers.
Biology: The compound is used in the study of polymer interactions with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and medical devices.
Industry: The compound is used in the production of plastics, resins, and coatings.
Mecanismo De Acción
The mechanism of action of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in certain reactions due to the presence of reactive functional groups. It can also form cross-links with other molecules, enhancing the properties of the resulting polymers .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A primary alcohol used in the synthesis of polyesters and polyurethanes.
Dimethyl terephthalate: A precursor in the production of polyesters.
Oxirane: An epoxide used in the production of various polymers.
Uniqueness
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate; 2-methyloxirane; oxirane is unique due to its combination of functional groups, which allows it to form complex polymers with desirable properties for various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
64811-37-6 |
|---|---|
Fórmula molecular |
C19H30O8 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;2-methyloxirane;oxirane |
InChI |
InChI=1S/C10H10O4.C4H10O2.C3H6O.C2H4O/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6;1-3-2-4-3;1-2-3-1/h3-6H,1-2H3;5-6H,1-4H2;3H,2H2,1H3;1-2H2 |
Clave InChI |
CCGHUARZJYVTPL-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.COC(=O)C1=CC=C(C=C1)C(=O)OC.C1CO1.C(CCO)CO |
Números CAS relacionados |
64811-37-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


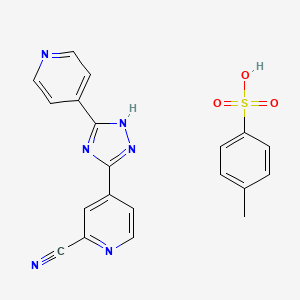

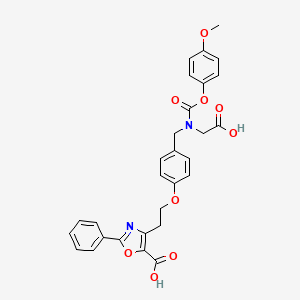
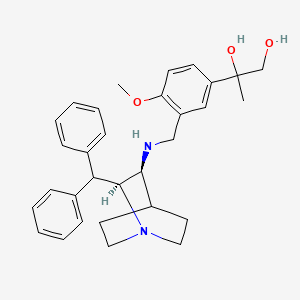
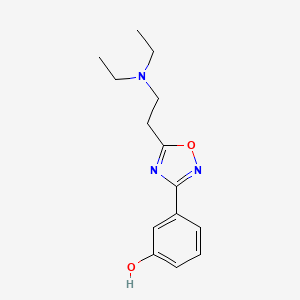
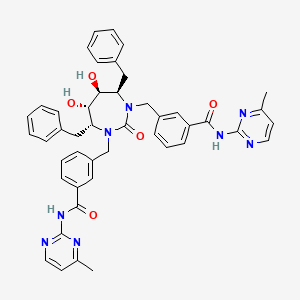
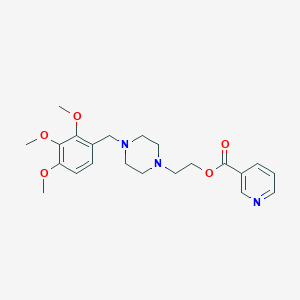
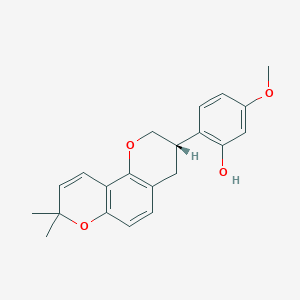
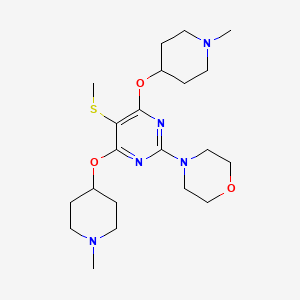
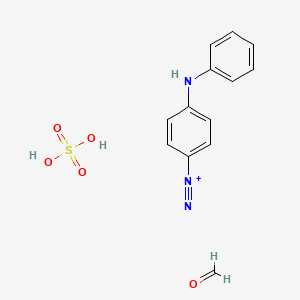
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)
